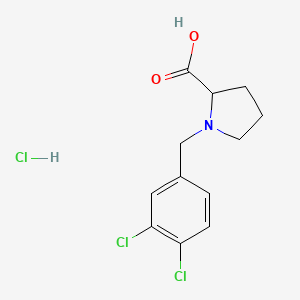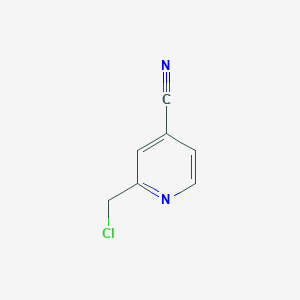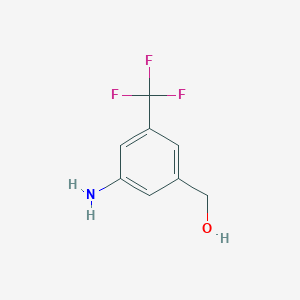
(3-Amino-5-(trifluoromethyl)phenyl)methanol
Vue d'ensemble
Description
“(3-Amino-5-(trifluoromethyl)phenyl)methanol” is a chemical compound with the molecular weight of 227.61 . It is also known as “[3-amino-5-(trifluoromethyl)phenyl]methanol hydrochloride” and has the IUPAC name of the same . It is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is "1S/C8H8F3NO.ClH/c9-8(10,11)6-1-5(4-13)2-7(12)3-6;/h1-3,13H,4,12H2;1H" . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 227.61 .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
3-ATFMPM has gained attention in medicinal chemistry due to its potential as a pharmacophore. Researchers explore its structural modifications to design novel drug candidates. The trifluoromethyl group enhances lipophilicity, metabolic stability, and receptor binding affinity. It can be incorporated into drug scaffolds targeting various diseases, such as cancer, inflammation, and infectious disorders .
Agrochemicals and Crop Protection
The trifluoromethyl group’s electron-withdrawing nature influences the bioactivity of agrochemicals. Researchers investigate 3-ATFMPM derivatives as herbicides, fungicides, and insecticides. These compounds exhibit improved efficacy, longer half-lives, and reduced environmental impact compared to their non-fluorinated counterparts .
Catalysis and Organic Synthesis
3-ATFMPM serves as a versatile building block in organic synthesis. Its presence facilitates C-C bond formation, enantioselective reactions, and cross-coupling processes. Researchers exploit its reactivity in transition-metal-catalyzed transformations, leading to diverse functionalized molecules .
Surface Modification and Materials Science
Functionalized surfaces play a crucial role in materials science. 3-ATFMPM derivatives are used for chemical derivatization of amino-functionalized model surfaces. These modified surfaces find applications in sensors, coatings, and biomaterials .
Bioorganic Chemistry and Enzyme Inhibition
Researchers explore 3-ATFMPM analogs as enzyme inhibitors. By targeting specific enzymes, these compounds may regulate biochemical pathways, making them potential therapeutic agents. Their unique fluorinated motif contributes to selectivity and potency .
Fluorine NMR Spectroscopy
The trifluoromethyl group provides a distinct signal in fluorine nuclear magnetic resonance (NMR) spectroscopy. Researchers use 3-ATFMPM as a reference standard or probe to study molecular interactions, ligand-receptor binding, and conformational changes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
It is known that trifluoromethyl (-cf3) group-containing compounds have been found to exhibit numerous pharmacological activities .
Mode of Action
It has been observed that a molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that trifluoromethyl (-cf3) group-containing compounds can affect various biochemical pathways .
Result of Action
It is known that trifluoromethyl (-cf3) group-containing compounds can have various molecular and cellular effects .
Propriétés
IUPAC Name |
[3-amino-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-3,13H,4,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONWUJGPXCGHNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264893 | |
| Record name | 3-Amino-5-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-(trifluoromethyl)phenyl)methanol | |
CAS RN |
537039-44-4 | |
| Record name | 3-Amino-5-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537039-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

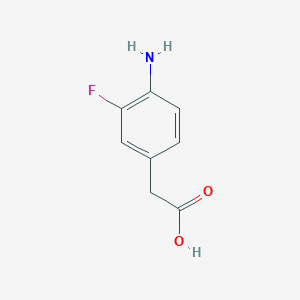




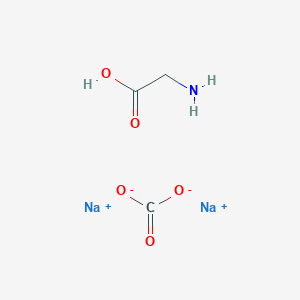
![(2S)-4-Amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide](/img/structure/B3029054.png)


![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)
